1-allyl-3-chloro-1H-1,2,4-triazole
Overview
Description
1-Allyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C₅H₆ClN₃. It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-chloro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions often occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Major Products Formed:
Substitution Products: Various substituted triazoles with different functional groups.
Oxidation Products: Oxidized triazole derivatives with altered electronic properties.
Scientific Research Applications
1-Allyl-3-chloro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential as a fungicide and herbicide, helping to protect crops from various diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-allyl-3-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
1-Allyl-1H-1,2,4-triazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Chloro-1H-1,2,4-triazole: Lacks the allyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-Allyl-3-chloro-1H-1,2,4-triazole is unique due to the presence of both the allyl and chloro substituents, which confer distinct chemical and biological properties. This dual substitution allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
1-Allyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₅H₆ClN₃
- IUPAC Name : 3-chloro-1-prop-2-enyl-1,2,4-triazole
- InChI Key : DIYQRJHMWQHYBU-UHFFFAOYSA-N
Synthesis
This compound can be synthesized through the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion .
Biological Activity Overview
The biological activities of this compound have been extensively studied. The compound exhibits various pharmacological effects including:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles demonstrate significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have shown that compounds derived from 1-alyl-3-chloro-1H-1,2,4-triazole exhibit high inhibitory efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.25 to 32 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 8 |
Klebsiella pneumoniae | 16 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It has shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound derivatives. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for the survival of pathogens.
- Cytokine Modulation : The compound has been shown to influence cytokine release such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential anti-inflammatory properties .
Case Studies
Several studies have documented the biological activity of this compound:
Study on Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various triazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
Evaluation of Cytokine Release
In vitro studies demonstrated that certain derivatives significantly inhibited TNF-α release in stimulated PBMC cultures. This suggests a promising anti-inflammatory profile for these compounds .
Properties
IUPAC Name |
3-chloro-1-prop-2-enyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYQRJHMWQHYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245623 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785763-47-4 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.